3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that incorporates both indole and thieno[3,2-d]pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the thieno[3,2-d]pyrimidine ring system. Key steps include:
Formation of the Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thieno[3,2-d]pyrimidine Moiety: This step often requires the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the thieno ring.
Coupling Reactions: The final step involves coupling the indole and thieno[3,2-d]pyrimidine derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidine ring system may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Thieno[3,2-d]pyrimidine Derivatives: Compounds such as thieno[3,2-d]pyrimidine-4-one and its analogs.
Uniqueness
2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-ETHYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its dual incorporation of indole and thieno[3,2-d]pyrimidine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-20-17(23)16-13(8-10-24-16)19-18(20)25-11-15(22)21-9-7-12-5-3-4-6-14(12)21/h3-6H,2,7-11H2,1H3 |
InChI Key |
UUQGJCKYFYLZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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